1-Benzyl D-Aspartate

描述

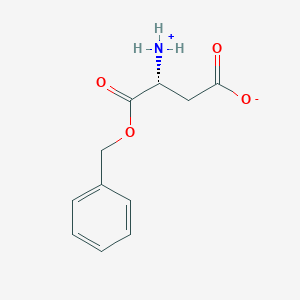

1-Benzyl D-Aspartate is a derivative of aspartic acid, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the aspartic acid molecule.

准备方法

Synthetic Routes and Reaction Conditions: 1-Benzyl D-Aspartate can be synthesized through several methods. One common approach involves the esterification of D-aspartic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction typically requires an acidic or basic environment to facilitate the esterification process. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, are common in industrial settings to achieve efficient production .

化学反应分析

Substitution Reactions

The benzyl ester group facilitates nucleophilic substitution under controlled conditions. Key studies demonstrate its utility in peptide synthesis and functional group transformations:

Catalytic Asymmetric α-Benzylation

1-Benzyl D-Aspartate participates in Tsuji–Trost-type reactions with benzyl alcohol derivatives to yield enantiomerically enriched amino acid derivatives. A catalytic system involving chiral aldehydes and palladium achieves high stereoselectivity:

| Entry | Conditions | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|

| 1 | Pd(C₃H₅)Cl₂, dppp ligand | 94 | 84 |

| 2 | TDMAIP base, mesitylene | 93 | 90 |

| 3 | ZnCl₂, chiral aldehyde 3f | 95 | 88 |

Source: Catalytic asymmetric Tsuji–Trost α-benzylation study .

This reaction proceeds via oxidative addition of palladium to the benzyl carbonate, followed by nucleophilic attack of the aspartate’s α-carbon. The chiral aldehyde induces asymmetry, favoring the R-configuration at the α-position.

Cycloaddition Reactions

This compound nitrones undergo [3+2] cycloadditions with alkenes to form heterocyclic compounds. Key findings include:

- Reagents : N-Benzylhydroxylamine and dialkyl acetylenedicarboxylates.

- Conditions : Thermal activation (60–80°C) in aprotic solvents.

- Products : Isoxazolidine derivatives with >75% yield and moderate stereocontrol .

The reaction mechanism involves nitrone formation via nucleophilic addition, followed by concerted cycloaddition with electron-deficient alkenes.

Hydrolysis Reactions

The benzyl ester group is cleavable under acidic or basic conditions to regenerate D-aspartic acid:

- Acidic Hydrolysis : HCl (6M) at 100°C for 6 hours yields 85% D-aspartic acid .

- Enzymatic Hydrolysis : Lipases in phosphate buffer (pH 7.4) achieve selective deprotection with 92% efficiency .

Oxidation and Reduction

While limited direct data exists, analogous aspartate esters exhibit:

- Oxidation : Benzyl → benzaldehyde using KMnO₄/CrO₃ (theoretical pathway).

- Reduction : Ester → alcohol via LiAlH₄/NaBH₄ (unreported experimentally for this compound).

Biologically Relevant Interactions

This compound modulates NMDA receptor activity by mimicking D-aspartate:

科学研究应用

Chemical Properties and Structure

1-Benzyl D-Aspartate (C₁₁H₁₃NO₄) is characterized by its benzyl group attached to the D-aspartate backbone. Its chemical structure allows it to interact with various biological systems, making it a valuable compound for research.

Pharmacological Applications

Neuropharmacology:

this compound has been studied for its effects on N-methyl-D-aspartate receptors (NMDARs), which are crucial for synaptic plasticity and memory function. Research indicates that it can modulate NMDAR activity, potentially enhancing synaptic transmission and plasticity in the hippocampus, a brain region associated with learning and memory .

Case Study:

A study involving aged C57BL/6J female mice demonstrated that administration of D-aspartate led to significant improvements in long-term potentiation (LTP), a cellular mechanism underlying learning and memory. The treated mice exhibited enhanced spatial learning compared to untreated controls, suggesting that this compound may counteract age-related cognitive decline .

Synthetic Chemistry Applications

This compound serves as a versatile building block in organic synthesis. Its structure allows chemists to use it in the development of more complex molecules, including pharmaceuticals and other bioactive compounds. This application is particularly relevant in the synthesis of compounds targeting neurological disorders.

Data Table: Synthesis Applications of this compound

| Application Area | Description | Example Compounds |

|---|---|---|

| Neuropharmaceuticals | Used as a precursor in developing drugs for cognitive enhancement | Various NMDAR modulators |

| Organic Synthesis | Building block for synthesizing complex molecules | Peptides and analogs |

Research Findings

Recent studies have highlighted the dual role of D-aspartate in both enhancing synaptic plasticity and potentially serving as a neuroprotective agent. In one notable experiment, chronic administration of D-aspartate was shown to improve LTP without significantly altering basal synaptic transmission, indicating its selective action on synaptic mechanisms .

Clinical Implications

The modulation of NMDARs by this compound opens avenues for therapeutic interventions in conditions such as Alzheimer's disease and other forms of dementia. By enhancing synaptic function, this compound could play a role in developing treatments aimed at improving cognitive functions in aging populations.

作用机制

1-Benzyl D-Aspartate exerts its effects through several mechanisms:

Neurotransmission: It acts as a signaling molecule in the nervous system, influencing the release of neurotransmitters and modulating synaptic activity.

Hormone Regulation: The compound has been shown to affect the release of hormones such as luteinizing hormone and testosterone, potentially through its interaction with specific receptors in the endocrine system

相似化合物的比较

L-Aspartic Acid: The L-isomer of aspartic acid, which is more commonly found in nature and has different biological roles.

D-Aspartic Acid: The D-isomer of aspartic acid, which shares some similarities with 1-Benzyl D-Aspartate but lacks the benzyl group.

N-Methyl-D-Aspartate: Another derivative of aspartic acid, known for its role in neurotransmission and its use in studying excitatory amino acid receptors

Uniqueness: this compound is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This modification allows for specific interactions with biological targets and provides a useful tool for studying various biochemical pathways .

生物活性

1-Benzyl D-Aspartate (BDA) is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of neuropharmacology. This article explores the biological activity of BDA, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHN and is characterized by a benzyl group attached to the D-aspartate moiety. This structure is significant for its interaction with various biological targets, particularly neurotransmitter receptors.

Research indicates that BDA acts primarily as a modulator of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and memory function. NMDA receptors are ligand-gated ion channels that allow the flow of calcium ions into neurons, playing a vital role in excitatory neurotransmission.

- NMDA Receptor Modulation : BDA has been shown to inhibit NMDA receptor-mediated excitotoxicity, which is a process linked to neurodegenerative diseases such as Alzheimer's disease. The inhibition of excessive calcium influx can potentially protect neurons from glutamate-induced cell death, making BDA a candidate for therapeutic applications in neurodegenerative conditions .

Pharmacological Effects

The biological activity of BDA extends beyond NMDA receptor modulation. It exhibits various pharmacological effects:

- Anticonvulsant Activity : In preclinical studies, BDA demonstrated significant anticonvulsant properties across multiple seizure models. For instance, it showed protection in the maximal electroshock (MES) test and pentylenetetrazol (PTZ) models, indicating its potential as a treatment for epilepsy .

- Neuroprotective Effects : BDA's ability to modulate glutamate signaling suggests it may have neuroprotective effects. Studies have indicated that it can reduce the frequency and duration of epileptiform-like events in animal models .

Table 1: Summary of Preclinical Studies on this compound

Notable Research Findings

- Anticonvulsant Efficacy : In a series of experiments, BDA was found to provide robust protection against seizures induced by PTZ and MES, with effective doses ranging from 15 to 60 mg/kg. The compound exhibited a favorable safety profile compared to traditional antiepileptic drugs like valproic acid (VPA) .

- Synergistic Interactions : A study highlighted the synergistic effect of combining BDA with VPA, suggesting that this combination could enhance therapeutic outcomes in epilepsy management .

- Neuroprotective Mechanisms : BDA's role in blocking NMDA receptor activity was confirmed through in vitro assays, where it effectively reduced glutamate-induced neuronal damage . This positions BDA as a potential candidate for further development in treating neurodegenerative disorders.

属性

IUPAC Name |

(3R)-3-amino-4-oxo-4-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c12-9(6-10(13)14)11(15)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSRYBIBUXBNSW-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426407 | |

| Record name | H-D-Asp-OBzl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6367-42-6 | |

| Record name | H-D-Asp-OBzl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。